Fenpropathrin-d5

Analytical Chemistry Stable Isotope Synthesis Pesticide Residue Analysis

Fenpropathrin-d5 (CAS 39515-41-8 unlabeled) is a stable isotope-labeled analog of the synthetic pyrethroid insecticide Fenpropathrin, wherein five hydrogen atoms are substituted with deuterium, resulting in a molecular mass shift from 349.43 Da to 354.45 Da. This compound is exclusively formulated as a certified reference material for analytical chemistry, designed as an internal standard for the precise quantification of Fenpropathrin residues in environmental, food, and biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C22H23NO3
Molecular Weight 354.5 g/mol
Cat. No. B12422148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenpropathrin-d5
Molecular FormulaC22H23NO3
Molecular Weight354.5 g/mol
Structural Identifiers
SMILESCC1(C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C
InChIInChI=1S/C22H23NO3/c1-21(2)19(22(21,3)4)20(24)26-18(14-23)15-9-8-12-17(13-15)25-16-10-6-5-7-11-16/h5-13,18-19H,1-4H3/i5D,6D,7D,10D,11D
InChIKeyXQUXKZZNEFRCAW-HCNOYMLYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fenpropathrin-d5: Deuterated Pyrethroid Internal Standard for Trace Residue Quantification in Complex Matrices


Fenpropathrin-d5 (CAS 39515-41-8 unlabeled) is a stable isotope-labeled analog of the synthetic pyrethroid insecticide Fenpropathrin, wherein five hydrogen atoms are substituted with deuterium, resulting in a molecular mass shift from 349.43 Da to 354.45 Da . This compound is exclusively formulated as a certified reference material for analytical chemistry, designed as an internal standard for the precise quantification of Fenpropathrin residues in environmental, food, and biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

Why Fenpropathrin-d5 Cannot Be Substituted with Unlabeled Fenpropathrin or Non-Deuterated Internal Standards in Validated Analytical Workflows


In quantitative mass spectrometry, the analyte and its internal standard must be chemically identical yet physically distinguishable. Using unlabeled Fenpropathrin as an internal standard is analytically invalid because it cannot be resolved from the native analyte via mass detection, rendering accurate quantification impossible [1]. Substituting with a non-analogous internal standard (e.g., a different pyrethroid) introduces a critical risk of differential extraction recovery, variable ionization efficiency, and unmatched matrix effects, which can lead to significant systematic errors in residue calculation [2]. Only a stable isotope-labeled analog, such as Fenpropathrin-d5, can co-elute with the target analyte while exhibiting a distinct mass-to-charge ratio, thereby ensuring the identical behavior required to correct for sample preparation losses and ion suppression [3].

Quantitative Differentiation: Fenpropathrin-d5 Performance Metrics Against Comparator Internal Standards


Isotopic Enrichment and Purity: Fenpropathrin-d5 vs. D5-Cyhalothrin and D5-Fenvalerate

In a published synthetic route for three deuterated pyrethroid internal standards, Fenpropathrin-d5 was achieved with an isotopic enrichment of 98.5%, which is higher than the 98.3% achieved for D5-Fenvalerate but slightly lower than the 98.7% achieved for D5-Cyhalothrin [1]. This high enrichment level is critical for minimizing the contribution of the internal standard to the unlabeled analyte channel, thereby ensuring the accuracy of isotope dilution calculations.

Analytical Chemistry Stable Isotope Synthesis Pesticide Residue Analysis

Certified Chemical Purity: Fenpropathrin-d5 vs. Industry Reference Material Thresholds

Commercially available Fenpropathrin-d5 is supplied with a certified chemical purity of ≥97.8% (as determined by HPLC) and an isotopic value of 98.2%, with an expanded uncertainty of 0.8% (k=2) [1]. This level of purity and associated uncertainty is comparable to or exceeds the ≥98% purity threshold typically required for primary reference standards used in pesticide residue analysis under SANTE/2020/19149 guidelines [2].

Reference Material Certification Quality Control Traceability

Molecular Mass Differentiation: Fenpropathrin-d5 vs. Unlabeled Fenpropathrin

The replacement of five hydrogen atoms with deuterium results in a distinct mass shift for Fenpropathrin-d5 (MW = 354.45 Da) compared to the unlabeled analyte, Fenpropathrin (MW = 349.43 Da) . This +5 Da difference ensures baseline resolution between the internal standard and the native analyte in a mass spectrometer, preventing isotopic interference and enabling accurate quantification .

Mass Spectrometry Isotope Dilution Internal Standard Selection

Compensation for Matrix Effects: Theoretical Superiority of Co-Eluting Isotope-Labeled Internal Standards

A key advantage of a deuterated internal standard like Fenpropathrin-d5 is its near-identical physicochemical behavior to the unlabeled analyte. This ensures that both compounds experience the same extraction recovery, ionization efficiency, and matrix effects, a property not shared by non-analogous internal standards [1]. For example, methods for unlabeled Fenpropathrin residue analysis in okra have reported matrix-induced recovery ranging from 85.9% to 97.9% [2]. Using Fenpropathrin-d5 as an internal standard mathematically corrects for this variable recovery, leading to more accurate and precise quantitative results compared to methods using external calibration [3].

Matrix Effect Correction Ion Suppression LC-MS/MS

Validated Application Scenarios for Fenpropathrin-d5 Based on Quantitative Evidence


Precision Isotope Dilution Mass Spectrometry (IDMS) for Pesticide Residue Analysis

Fenpropathrin-d5 is the optimal choice for laboratories performing quantitative analysis of Fenpropathrin residues in food and environmental samples using IDMS. The +5 Da mass shift from the native analyte ensures baseline resolution in GC-MS and LC-MS/MS systems [1]. The certified purity (≥97.8%) and isotopic enrichment (98.2%) meet the rigorous quality requirements for use as a primary internal standard, enabling the accurate correction of matrix effects and extraction losses that can range from 14-20% in complex matrices like okra [2]. This application is critical for compliance with SANTE/11312/2021 guidelines for pesticide residue monitoring.

Method Validation and Quality Control in Accredited Analytical Laboratories

ISO 17025-accredited laboratories require certified reference materials with documented purity, homogeneity, and stability for method validation and quality control. Fenpropathrin-d5, available with an ISO 17034-compliant certificate specifying a purity of 97.8% and an expanded uncertainty of 0.8% [1], fulfills this requirement. This level of metrological traceability is essential for the generation of reliable and legally defensible analytical data in regulatory compliance, food safety, and environmental monitoring programs.

Environmental Fate and Metabolism Studies Requiring Exact Analyte Tracking

In studies investigating the environmental degradation, metabolism, or bioaccumulation of Fenpropathrin, the use of Fenpropathrin-d5 as a surrogate standard or tracer is indispensable. Its near-identical chemical behavior to the unlabeled parent compound allows researchers to accurately track the analyte through complex environmental or biological systems, compensating for losses during sample extraction and cleanup [1]. The high isotopic enrichment (98.5%) ensures a clean signal with minimal interference, making it suitable for tracing even trace-level concentrations [2].

Calibration Curve Construction for Multi-Residue Pyrethroid Analysis

For methods analyzing multiple pyrethroid pesticides simultaneously, Fenpropathrin-d5 can be used as a representative internal standard for the class or specifically for Fenpropathrin quantification. Its performance as a deuterated internal standard is validated by its synthetic route, which achieves an isotopic enrichment of 98.5%—comparable to or exceeding that of other deuterated pyrethroids like D5-Fenvalerate (98.3%) [1]. This ensures reliable correction of ion suppression/enhancement effects in complex sample matrices, leading to more accurate calibration curves and lower limits of quantification (LOQ) for Fenpropathrin in multi-analyte panels.

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